Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide

Overview

Description

The compound of interest, Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide, is not directly discussed in the provided papers. However, related compounds and methodologies can provide insight into its characteristics. For instance, the use of phosphonium salts in ionic liquids is a topic of interest due to their potential applications in various fields, including electrochemistry and materials science .

Synthesis Analysis

While the exact synthesis of this compound is not detailed in the provided papers, similar phosphonium compounds can be synthesized through reactions involving phosphorus precursors. For example, the Arbuzov reaction is a method that can be used to obtain phosphonate derivatives, as demonstrated in the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide . This suggests that a similar approach might be applicable for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of phosphorus-containing compounds can be quite complex, with the potential for unusual bond angles and steric hindrance. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives revealed large bond angles around the phosphorus atoms, as confirmed by X-ray crystallography . This information could be relevant when considering the molecular structure of this compound, which likely also features a phosphorus center with unique geometric considerations.

Chemical Reactions Analysis

The reactivity of phosphorus-containing compounds can vary widely depending on their substituents and the reaction conditions. The papers provided do not directly address the chemical reactions of this compound, but they do offer examples of how similar compounds can undergo transformations. For instance, the bis(phosphonio) derivative of 1,4-bis(dimesitylphosphino)benzene was obtained through oxidation and methylation . This indicates that phosphonium compounds can participate in redox reactions, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium salts can be influenced by their ionic nature. The paper discussing the ionic liquid salt bridge based on a tributyl(2-methoxyethyl)phosphonium derivative highlights the stability of the liquid junction potential in diluted aqueous solutions . This suggests that this compound may also exhibit stable electrochemical properties, which could be beneficial for applications such as pH determination or other potentiometric measurements.

Scientific Research Applications

Phase Behavior and Application Potentials : Research on imidazolium- and phosphonium-based ionic liquids, including compounds with bis(trifluoromethanesulfonyl)imide anions, has focused on their phase behavior with various solutes and their potential applications. These ionic liquids have been studied for their ability to dissolve a range of solutes, including aliphatic and aromatic compounds, which suggests their use as environmentally friendly solvents with tunable properties. This characteristic could lead to applications in the separation and extraction of target molecules from aqueous solutions or their original matrices, highlighting the solvent ability of these ionic liquids in diverse applications (Visak et al., 2014).

Tribological Performance : The tribological (friction and wear) performance of ionic liquids, including phosphonium-based ones, has been evaluated as potential additives to bio-lubricants. These studies suggest that certain phosphonium-based ionic liquids can significantly enhance the lubrication properties of bio-lubricants, making them suitable for various mechanical applications where reducing friction and wear is crucial. This indicates the potential of tributyl(2-methoxyethyl)phosphonium bis(trifluoromethanesulfonyl)imide in applications requiring high-performance lubrication (Naveed et al., 2020).

Nano- and Microstructures Preparation : Ionic liquids are utilized in the preparation of metal nanoparticles and semiconductor microparticles, serving various roles such as structuring agents or reaction mediums. The unique interactions between ionic liquids and growing particles enable the formation of nano- and microstructures with different morphologies. This adaptability highlights the potential of using ionic liquids like this compound in the synthesis of advanced materials for a wide range of applications, from electronics to catalysis (Łuczak et al., 2016).

Material Modification and Separation Techniques : The modification of materials with ionic liquids for use in solid-phase extraction and separation techniques has seen significant advances. Ionic liquids, including phosphonium-based ones, have been used to modify various substrates like silica, polymers, and monoliths, enhancing their properties for analytical applications. This modification extends the utility of these materials in chromatography and electrochromatography, pointing to the versatile applications of ionic liquids in analytical chemistry (Vidal et al., 2012).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists or if skin irritation occurs .

properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;tributyl(2-methoxyethyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34OP.C2F6NO4S2/c1-5-8-12-17(13-9-6-2,14-10-7-3)15-11-16-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-15H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLRMCUVYQFPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34F6NO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648533 | |

| Record name | Tributyl(2-methoxyethyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959698-44-3 | |

| Record name | Tributyl(2-methoxyethyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl(2-methoxyethyl)phosphonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

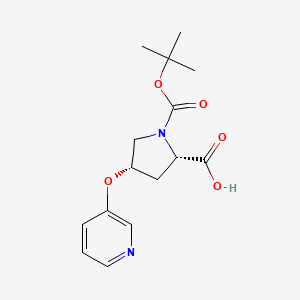

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326420.png)

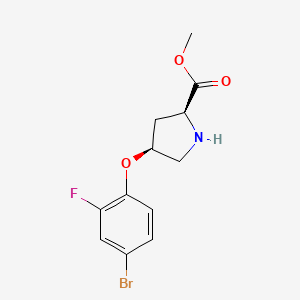

![Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1326421.png)

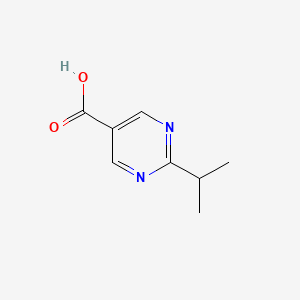

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)

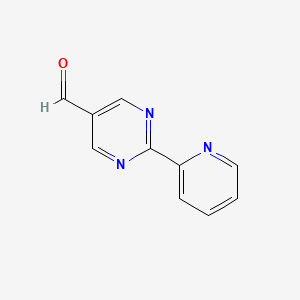

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)